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Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Catalog No.
S8051391
CAS No.
M.F
C11H13ClN2O2
M. Wt
240.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acet...

Product Name

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10-

InChI Key

IZJHYJDZIJLTOD-UVTDQMKNSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/Cl

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl ester group, a chloro substituent, and a hydrazone linkage. Its molecular formula is C11H13ClN2O2, and it has a molecular weight of approximately 240.69 g/mol. The compound appears as a light yellow to dark yellow solid and is sparingly soluble in chloroform and slightly soluble in methanol .

Typical of hydrazones and esters. Notably, it can undergo hydrolysis to yield the corresponding acid and alcohol. Additionally, the chloro group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis. The hydrazone moiety can also engage in condensation reactions or reduction processes, allowing for further functionalization of the compound .

The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves a multi-step reaction process:

  • Formation of Hydrazone: The initial step involves the reaction of 4-methylphenyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
  • Chlorination: The hydrazone can then be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
  • Esterification: Finally, the product undergoes esterification with ethyl acetate to yield Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate.

These steps may vary based on specific laboratory conditions and desired purity levels .

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. It is utilized in the development of various bioactive compounds, including potential drugs for treating inflammatory diseases and cancers. Additionally, its derivatives may find applications in agrochemicals and as dyes due to their chromophoric properties .

Interaction studies involving Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate focus primarily on its reactivity with biological molecules. Research on related compounds shows that hydrazones can interact with proteins and nucleic acids, potentially affecting their function. These interactions may lead to changes in enzymatic activity or gene expression profiles, suggesting avenues for further investigation into its pharmacological potential .

Several compounds share structural similarities with Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, including:

Compound NameMolecular FormulaKey Features
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetateC11H13ClN2O3Contains a methoxy group instead of methyl
Ethyl 3-chloro-3-[3-(4-methylphenyl)hydrazono]propanoateC12H14ClN2O2Features a propanoate chain
Ethyl 4-chloro-4-[4-(methylphenyl)hydrazono]butanoateC13H15ClN2O3Contains a butanoate chain

Uniqueness

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate stands out due to its specific arrangement of functional groups and its potential biological activities that are not fully explored yet. Its chloro substituent enhances its reactivity compared to non-chlorinated analogs, making it a valuable compound for further research in medicinal chemistry .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.0665554 g/mol

Monoisotopic Mass

240.0665554 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-28-2023

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